molecular formula C28H34Cl2F2N2O B1682825 Vanoxerin-Dihydrochlorid CAS No. 67469-78-7

Vanoxerin-Dihydrochlorid

Katalognummer: B1682825
CAS-Nummer: 67469-78-7
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: MIBSKSYCRFWIRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

GBR 12909 Dihydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

GBR 12909 Dihydrochlorid entfaltet seine Wirkung durch Hemmung des Dopamintransporters (DAT). Diese Hemmung verhindert die Wiederaufnahme von Dopamin in präsynaptische Neuronen, was zu einer Erhöhung des extrazellulären Dopaminspiegels führt. Die Verbindung bindet mit hoher Affinität an den DAT, blockiert die Funktion des Transporters und verstärkt so die dopaminerge Signalübertragung. Dieser Mechanismus ähnelt dem von Kokain, aber GBR 12909 Dihydrochlorid hat eine längere Wirkungsdauer und weniger negative Verhaltenseffekte .

Wirkmechanismus

Target of Action

Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a highly selective dopamine transporter antagonist . It binds to the target site on the dopamine transporter (DAT) with a much stronger affinity than cocaine . This compound also has a strong affinity for the sigma receptor .

Mode of Action

Vanoxerine dihydrochloride inhibits dopamine reuptake by binding and blocking the dopamine transporter . This action results in an increase in the amount of dopamine in the synapse . Unlike cocaine, which also blocks the dopamine transporter, vanoxerine dihydrochloride inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving vanoxerine only mild stimulant effects .

Biochemical Pathways

The primary biochemical pathway affected by vanoxerine dihydrochloride is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine in the synapse . This can have downstream effects on various dopamine-dependent neurological processes.

Pharmacokinetics

It is known that the compound has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine .

Result of Action

The primary result of vanoxerine dihydrochloride’s action is an increase in the amount of dopamine in the synapse . This can have various effects at the molecular and cellular level, depending on the specific neurological processes that are dopamine-dependent. For example, in primates, the intravenous administration of vanoxerine reduced cocaine self-administration .

Biochemische Analyse

Biochemical Properties

Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .

Cellular Effects

In human hepatocellular carcinoma cells, vanoxerine dihydrochloride treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .

Molecular Mechanism

Vanoxerine dihydrochloride exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanoxerine dihydrochloride have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of vanoxerine dihydrochloride on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of vanoxerine dihydrochloride have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, vanoxerine dihydrochloride injection for 21 days produced significant anti-tumor activity .

Metabolic Pathways

As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .

Transport and Distribution

Vanoxerine dihydrochloride is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .

Vorbereitungsmethoden

The synthesis of GBR 12909 dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

    Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

GBR 12909 Dihydrochlorid durchläuft verschiedene Arten chemischer Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Piperazinring, eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

    Reduktion: Reduktionsreaktionen können an der Phenylpropylgruppe auftreten, was zur Bildung reduzierter Analoga führt.

    Substitution: Die Verbindung kann an Substitutionsreaktionen, insbesondere an den Fluorphenylgruppen, teilnehmen, was zur Bildung substituierter Derivate führt.

    Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Analoga von GBR 12909 Dihydrochlorid.

Vergleich Mit ähnlichen Verbindungen

GBR 12909 Dihydrochlorid ist unter den Dopamintransporter-Inhibitoren aufgrund seiner hohen Selektivität und langen Wirkungsdauer einzigartig. Ähnliche Verbindungen sind:

GBR 12909 Dihydrochlorid zeichnet sich durch seine hohe Affinität zum Dopamintransporter und seine Fähigkeit aus, lang anhaltende Wirkungen mit weniger negativen Verhaltenseffekten zu erzielen.

Biologische Aktivität

Vanoxerine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiac arrhythmias. This article explores its mechanisms of action, biological effects, and relevant research findings.

Vanoxerine dihydrochloride primarily functions as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC) . Additionally, vanoxerine acts as a dopamine reuptake inhibitor and a multi-channel blocker affecting sodium, calcium, and potassium channels in cardiac tissues . This dual action not only positions it as a potential therapeutic agent for HCC but also in treating atrial fibrillation (AF) and flutter (AFL).

In Vitro Studies

In studies involving human HCC cell lines QGY7703 and Huh7, vanoxerine dihydrochloride exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively. Treatment with vanoxerine resulted in:

  • G1-phase cell cycle arrest
  • Induction of apoptosis
  • Downregulation of CDK2/4/6 and cyclins D/E
  • Decreased phosphorylation of retinoblastoma protein (Rb)

These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle .

In Vivo Studies

In vivo experiments conducted on BALB/C nude mice xenografted with Huh7 cells demonstrated that intraperitoneal administration of vanoxerine dihydrochloride (40 mg/kg) over 21 days resulted in significant anti-tumor activity comparable to that achieved by 5-fluorouracil (5-Fu) (10 mg/kg). The combination treatment showed a synergistic effect, enhancing overall efficacy .

Cardiac Effects and Arrhythmia Management

Vanoxerine's impact on cardiac function has been extensively studied due to its ability to block hERG potassium channels. While it prolongs the QT interval, it does not induce proarrhythmic effects typically associated with other hERG blockers like dofetilide. Instead, vanoxerine has been shown to effectively terminate AF/AFL in animal models without inducing Torsade de Pointes .

Clinical Trials

Clinical trials have confirmed vanoxerine's efficacy in re-establishing normal sinus rhythm in patients with AF/AFL. The drug's frequency-dependent action allows it to selectively block ion channels during rapid heart rates, making it a promising candidate for arrhythmia management .

Case Study: QT Interval Analysis

A case study analyzing the relationship between vanoxerine dosage and QT interval changes involved 15 patients receiving varying doses (50 mg and 75 mg). The results indicated that while vanoxerine affected the QT interval, careful monitoring ensured no serious adverse events occurred .

Summary of Findings

Study TypeCell Line/ModelKey FindingsReference
In VitroQGY7703/Huh7G1-arrest, apoptosis induction, CDK inhibition
In VivoBALB/C miceSignificant anti-tumor activity
Cardiac StudiesCanine modelTermination of AF/AFL without proarrhythmia
Clinical TrialHuman subjectsQT prolongation without serious adverse events

Eigenschaften

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanoxerine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vanoxerine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Vanoxerine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Vanoxerine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Vanoxerine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Vanoxerine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.